molecular formula C18H18N2O3S B2786222 3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797341-17-3

3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2786222
CAS No.: 1797341-17-3
M. Wt: 342.41
InChI Key: NVZAADZDJYQCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is an intermediate in the production of (s)-duloxetine , a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that the compound may interact with these neurotransmitter systems.

Mode of Action

The compound is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction has excellent enantioselectivity, producing a single enantiomer with >99.5% enantiomeric excess .

Biochemical Pathways

The compound is involved in the synthesis of (S)-duloxetine . The bioreduction of the compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide is a key step in this pathway . This intermediate can be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine, in a single step .

Pharmacokinetics

The compound’s conversion to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide by rhodotorula glutinis suggests that it may be metabolized by certain microorganisms .

Result of Action

The reduction of the compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide is a key step in the synthesis of (S)-duloxetine . Duloxetine is used for systemic therapy that affects the body as a whole . It is used in the treatment of depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis .

Action Environment

The bioreduction of the compound is carried out at 30 g/l with whole cells of Rhodotorula glutinis . The system is sufficiently robust and can tolerate the substrate at this concentration with excellent enantioselectivity . This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of the compound and the presence of certain microorganisms.

Properties

IUPAC Name

3-oxo-N-(thiophen-2-ylmethyl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16-14-5-1-2-6-15(14)18(23-16)7-9-20(10-8-18)17(22)19-12-13-4-3-11-24-13/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZAADZDJYQCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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